molecular formula C10H12BrNO2 B12094338 3-Amino-3-(4-bromophenyl)butanoic acid

3-Amino-3-(4-bromophenyl)butanoic acid

Cat. No.: B12094338
M. Wt: 258.11 g/mol
InChI Key: VKYROEAAZJHOLJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-3-(4-bromophenyl)butanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems .

Medicine: Its structural features make it a candidate for drug development targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group in its structure.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)

InChI Key

VKYROEAAZJHOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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